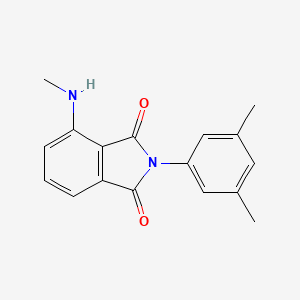
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and substituted anilines. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Amination reactions: Introducing the methylamino group through nucleophilic substitution.
Purification steps: Utilizing techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Large-scale reactors: For controlled temperature and pressure conditions.
Automated purification systems: To streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reacting with electrophiles or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce amines or alcohols.
Substitution: Results in various substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating specific enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Phthalimide derivatives: Structurally related compounds with similar chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoindole derivatives.
Properties
CAS No. |
651733-72-1 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-4-(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-11(2)9-12(8-10)19-16(20)13-5-4-6-14(18-3)15(13)17(19)21/h4-9,18H,1-3H3 |
InChI Key |
RWJBFHYCNILDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
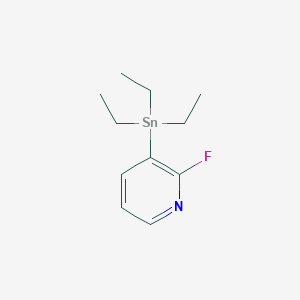
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
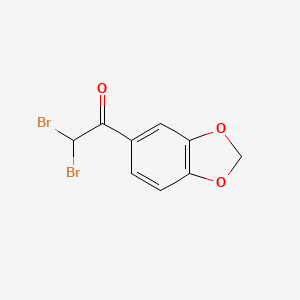
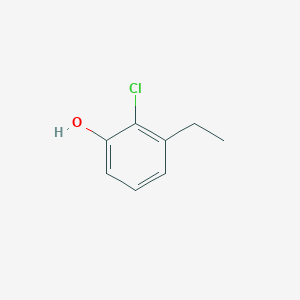
![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)


![Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12522275.png)
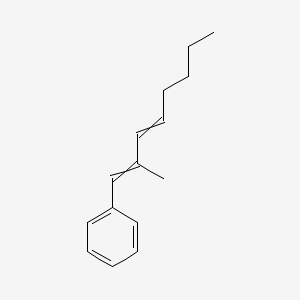
![2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12522287.png)
![4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12522295.png)
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
